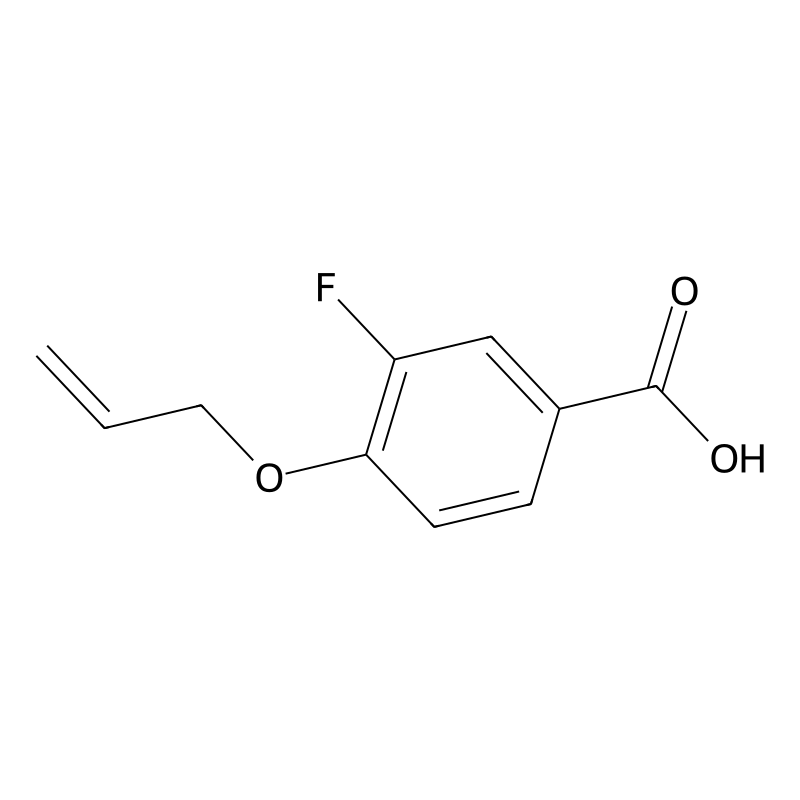

3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid is an organic compound characterized by the presence of a fluorine atom, a prop-2-en-1-yloxy group, and a benzoic acid moiety. Its molecular formula is and it has a molecular weight of approximately 196.17 g/mol. The compound is notable for its unique structure, which includes a fluorine atom at the meta position of the aromatic ring and an allyl ether substituent at the para position, contributing to its chemical reactivity and potential biological activity .

The chemical reactivity of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid can be attributed to its functional groups:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further chemical modifications.

- Allylic Reactions: The prop-2-en-1-yloxy group can participate in various reactions, such as Michael additions or polymerization processes due to its unsaturation .

Several synthetic routes have been proposed for the preparation of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid:

- Direct Fluorination: Starting from 4-hydroxybenzoic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating reagents.

- Esterification: The prop-2-en-1-yloxy group can be introduced through an esterification reaction with an appropriate allylic alcohol.

- Coupling Reactions: The compound can also be synthesized via coupling reactions involving pre-synthesized fluorinated aromatic intermediates and allylic alcohols .

3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid has potential applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis, particularly in developing anti-inflammatory or antimicrobial agents.

- Materials Science: Utilized in the formulation of polymers or coatings due to its unique chemical properties.

- Agricultural Chemistry: Potential use as an agrochemical for pest control or plant growth regulation .

Several compounds share structural similarities with 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-hydroxybenzoic acid | Hydroxyl group instead of propylene oxide | Exhibits different biological activities |

| 4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid | Similar structure but different substitution pattern | May have distinct reactivity |

| 3-Fluoro-4-(propan-2-yloxy)benzoic acid | Propanoyl group instead of propylene oxide | Potentially different pharmacokinetic properties |

| 2-Bromo-3-fluoro-4-(propan-2-yloxy)benzoic acid | Bromo substitution at position two | Altered electronic properties affecting reactivity |

These compounds highlight the uniqueness of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid through variations in substituent positions and types, which can significantly influence their chemical behavior and biological activity .